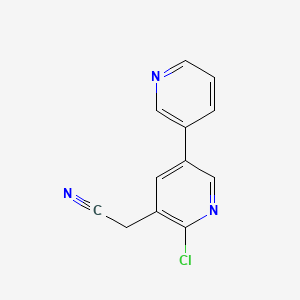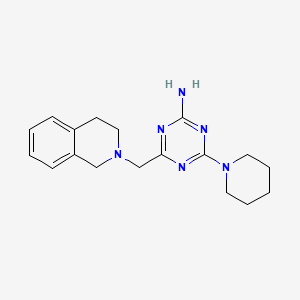
2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C12H8ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile typically involves the reaction of 2-chloro-5-bromopyridine with 3-pyridylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(2-amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-(2-chloro-5-pyridin-3-ylpyridin-3-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine
Uniqueness
2-(2-Chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with targeted biological activities and specific material properties .
Eigenschaften
Molekularformel |
C12H8ClN3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
2-(2-chloro-5-pyridin-3-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN3/c13-12-9(3-4-14)6-11(8-16-12)10-2-1-5-15-7-10/h1-2,5-8H,3H2 |
InChI-Schlüssel |
NCDKOUSHWWHYCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)


![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)

![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)

![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)

![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)

